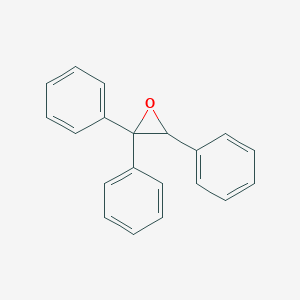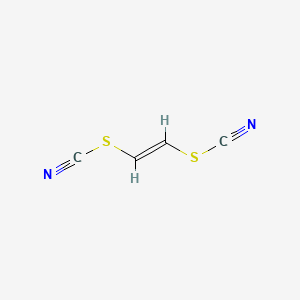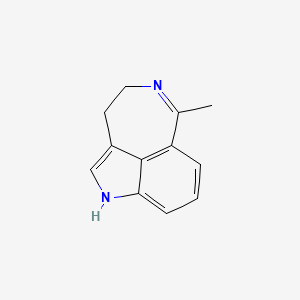![molecular formula C17H17IN2O2 B14163248 {4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile CAS No. 834897-25-5](/img/structure/B14163248.png)
{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile is a complex organic compound characterized by the presence of benzylamino, iodo, methoxy, and phenoxy groups attached to an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-2-methoxyphenol and benzylamine.
Formation of Intermediate: The initial step involves the reaction of 4-iodo-2-methoxyphenol with benzylamine under controlled conditions to form an intermediate compound.
Introduction of Acetonitrile Group: The intermediate is then reacted with acetonitrile in the presence of a suitable catalyst to introduce the acetonitrile group, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Large-scale production may also require the use of specialized equipment and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions may target the iodo group, resulting in the formation of deiodinated derivatives.
Substitution: The benzylamino and phenoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce deiodinated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential biological activity.
Medicine
In the field of medicine, this compound may be explored for its potential therapeutic applications. Research may include its use as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of {4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
{4-[(Benzylamino)methyl]-2-chloro-6-methoxyphenoxy}acetonitrile: Similar structure but with a chlorine atom instead of iodine.
{4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy}acetonitrile: Similar structure but with a bromine atom instead of iodine.
{4-[(Benzylamino)methyl]-2-fluoro-6-methoxyphenoxy}acetonitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of {4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogen-substituted counterparts. The combination of benzylamino, methoxy, and phenoxy groups further enhances its versatility in various applications.
Propiedades
Número CAS |
834897-25-5 |
|---|---|
Fórmula molecular |
C17H17IN2O2 |
Peso molecular |
408.23 g/mol |
Nombre IUPAC |
2-[4-[(benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C17H17IN2O2/c1-21-16-10-14(9-15(18)17(16)22-8-7-19)12-20-11-13-5-3-2-4-6-13/h2-6,9-10,20H,8,11-12H2,1H3 |
Clave InChI |
WEROIUFEDPERBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CNCC2=CC=CC=C2)I)OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)



![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)


![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)



![4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)

